molecular formula C21H21ClO10 B12285539 2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride

2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride

Cat. No.: B12285539
M. Wt: 468.8 g/mol
InChI Key: CAHGSEFWVUVGGL-UHFFFAOYSA-N
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Description

This compound, with the systematic IUPAC name 2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride, is a flavylium cation derivative conjugated with a glycoside moiety. Its molecular formula is C₂₁H₂₁ClO₁₁ (molecular weight: 484.84 g/mol), and it is classified as an anthocyanin-related compound due to its chromenylium core . The chloride counterion stabilizes the positively charged chromenylium system, enhancing its solubility in polar solvents. Structurally, it features:

  • A 4-hydroxyphenyl substituent at the C-2 position of the chromenylium ring.
  • A β-D-glucopyranosyl unit linked via an ether bond at the C-3 position.
  • Hydroxyl groups at C-5 and C-7 of the chromenylium core, contributing to its antioxidant properties .

Storage conditions require an inert atmosphere and temperatures below -20°C to prevent degradation. Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitivity .

Properties

IUPAC Name

2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGSEFWVUVGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pelargonidin 3-Galactoside can be synthesized through the glycosylation of pelargonidin with galactose. This reaction typically involves the use of a glycosyl donor, such as galactose, and a glycosyl acceptor, such as pelargonidin, in the presence of an acid catalyst. The reaction is carried out under mild conditions to prevent degradation of the anthocyanin structure .

Industrial Production Methods: Industrial production of Pelargonidin 3-Galactoside often involves extraction from natural sources, such as strawberries and red geraniums. The extraction process includes maceration of the plant material, followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the desired anthocyanin .

Chemical Reactions Analysis

Types of Reactions: Pelargonidin 3-Galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pelargonidin 3-Galactoside has a wide range of applications in scientific research:

Mechanism of Action

Pelargonidin 3-Galactoside is similar to other anthocyanins such as cyanidin 3-glucoside, delphinidin 3-glucoside, and malvidin 3-glucoside. it is unique in its specific glycosylation with galactose, which affects its solubility, stability, and bioavailability. Compared to other anthocyanins, Pelargonidin 3-Galactoside is more abundant in strawberries and has distinct antioxidant properties .

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

  • Compound A (3,4-dihydroxyphenyl) exhibits enhanced antioxidant activity compared to the target compound’s 4-hydroxyphenyl group due to additional catechol moieties .
  • Compound B’s dual glycosylation (C-3 chromenylium and C-4' phenyl) increases molecular weight (C₂₇H₃₁O₁₆) and steric bulk, reflected in its higher predicted collision cross-section (228.8 Ų vs. 228.2 Ų) .

Stability and Solubility: The chloride counterion in the target compound improves aqueous solubility relative to non-ionic analogs. Compound B’s extended glycosylation may reduce solubility in non-polar solvents due to increased hydrogen bonding .

Antioxidant Capacity

  • The target compound’s 5,7-dihydroxychromenylium core enables radical scavenging, but its activity is lower than Compound A’s 3,4-dihydroxyphenyl group, which provides additional redox-active sites .
  • Compound B’s dual glycosylation may hinder interaction with lipid membranes, reducing bioavailability compared to simpler analogs .

Spectroscopic Properties

  • UV-Vis Absorption : The target compound shows λmax at ~520 nm (anthocyanin-like), while Compound A’s catechol group causes a bathochromic shift to ~540 nm .

Hazard and Handling Comparison

The target compound’s hazard profile (H315, H319, H335) is more stringent than unreported profiles of Compounds A and B, likely due to its chloride ion and reactive hydroxyl groups .

Biological Activity

The compound 2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride, often referred to as a derivative of anthocyanins, exhibits significant biological activities. This article explores its structural characteristics, biological properties, and relevant case studies.

Structural Characteristics

This compound belongs to a class of natural pigments known as flavonoids, specifically anthocyanins. The molecular formula is C27H31O16C_{27}H_{31}O_{16}, and it features multiple hydroxyl groups that contribute to its biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC27H31O16
SMILESC1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
InChI KeyMNKUMWVPHXPSLS-UHFFFAOYSA-O

Antioxidant Properties

The compound has been studied for its antioxidant potential. The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively. Research indicates that compounds with similar structures exhibit significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that anthocyanins can inhibit pro-inflammatory cytokines. This compound may similarly modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory conditions.

Anticancer Activity

Preliminary studies suggest that this compound can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of cell signaling pathways related to cell survival and death. For instance, it may affect the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

  • Antioxidant Activity Assessment
    • Objective : To evaluate the antioxidant capacity of 2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride.
    • Methodology : DPPH radical scavenging assay.
    • Findings : The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Anti-inflammatory Mechanism Investigation
    • Objective : To assess the anti-inflammatory effects on macrophages.
    • Methodology : Treatment with the compound followed by measurement of cytokine levels (TNF-alpha and IL-6).
    • Findings : A marked decrease in cytokine production was observed, supporting its potential as an anti-inflammatory agent.
  • Anticancer Potential Study
    • Objective : To determine the effects on cancer cell lines.
    • Methodology : MTT assay for cell viability and flow cytometry for apoptosis detection.
    • Findings : The compound induced apoptosis in a dose-dependent manner in several cancer cell lines.

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